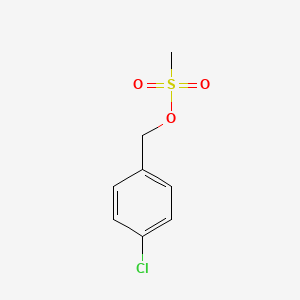
4-Chlorobenzyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorobenzyl methanesulfonate is an organic compound with the molecular formula C8H9ClO3S. It is a derivative of benzyl methanesulfonate, where a chlorine atom is substituted at the para position of the benzyl group. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-sulfur bonds.
準備方法
Synthetic Routes and Reaction Conditions: 4-Chlorobenzyl methanesulfonate can be synthesized through the reaction of 4-chlorobenzyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control the reaction parameters precisely.
化学反応の分析
Types of Reactions: 4-Chlorobenzyl methanesulfonate primarily undergoes nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: While less common, the compound can also participate in oxidation and reduction reactions under specific conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 4-chlorobenzyl azide, 4-chlorobenzyl thiocyanate, or 4-chlorobenzyl methoxy compounds can be formed.
科学的研究の応用
4-Chlorobenzyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein functions.
Medicine: It serves as a building block in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The primary mechanism of action for 4-chlorobenzyl methanesulfonate involves its role as an alkylating agent. The methanesulfonate group facilitates the transfer of the 4-chlorobenzyl moiety to nucleophilic sites on target molecules. This alkylation process can modify the structure and function of the target, leading to various biological and chemical effects.
類似化合物との比較
Benzyl Methanesulfonate: Lacks the chlorine substitution, making it less reactive in certain nucleophilic substitution reactions.
4-Bromobenzyl Methanesulfonate: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.
4-Chlorobenzyl Chloride: While similar in structure, it has a chloride leaving group instead of methanesulfonate, leading to different reactivity patterns.
Uniqueness: 4-Chlorobenzyl methanesulfonate is unique due to the presence of both the chlorine atom and the methanesulfonate group. This combination enhances its reactivity and makes it a valuable intermediate in various synthetic applications.
特性
IUPAC Name |
(4-chlorophenyl)methyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c1-13(10,11)12-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKXGVXBCBUVPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/new.no-structure.jpg)
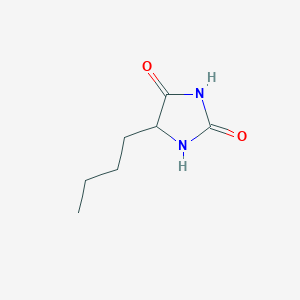
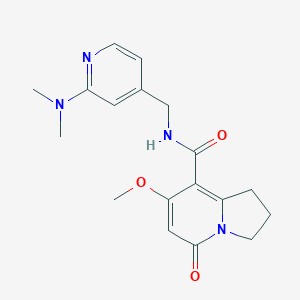
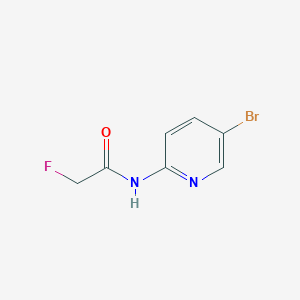
![N-cyclohexyl-2-[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetamide](/img/structure/B2656512.png)
![1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2656515.png)
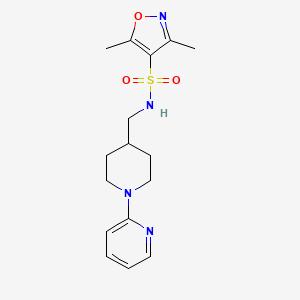

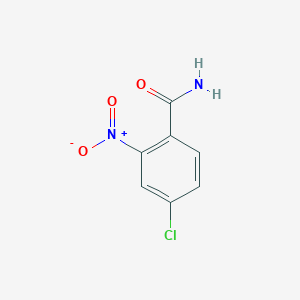

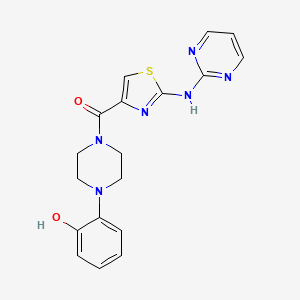


![2-Ethyl-5-((3-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2656529.png)
